molecular formula C29H38O4 B1209773 Acnistin B CAS No. 157998-91-9

Acnistin B

Cat. No.: B1209773
CAS No.: 157998-91-9
M. Wt: 450.6 g/mol
InChI Key: PUUBDLMPBUSJAL-GPGMWLRRSA-N
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Description

Acnistin B is a steroidal lactone (withanolide) isolated from plants in the Solanaceae family, particularly Acnistus ramiflorum and Acnistus arborescens. Its structure was elucidated through NMR and X-ray crystallography, revealing a 22,26-epoxywithanolide skeleton with unique functional groups, including an α,β-unsaturated ketone and hydroxylation at C-17 .

Properties

CAS No.

157998-91-9

Molecular Formula

C29H38O4

Molecular Weight

450.6 g/mol

IUPAC Name

(1R)-7-[(10R,13S,17S)-17-hydroxy-10,13-dimethyl-1-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-4,4,5-trimethyl-2-oxabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C29H38O4/c1-25(2)24(31)33-22-16-26(25,3)15-21(22)29(32)14-12-19-18-10-9-17-7-6-8-23(30)28(17,5)20(18)11-13-27(19,29)4/h6-10,18-22,32H,11-16H2,1-5H3/t18?,19?,20?,21?,22-,26?,27+,28+,29+/m1/s1

InChI Key

PUUBDLMPBUSJAL-GPGMWLRRSA-N

SMILES

CC1(C(=O)OC2CC1(CC2C3(CCC4C3(CCC5C4C=CC6=CC=CC(=O)C56C)C)O)C)C

Isomeric SMILES

C[C@]12CCC3C(C1CC[C@@]2(C4CC5(C[C@H]4OC(=O)C5(C)C)C)O)C=CC6=CC=CC(=O)[C@]36C

Canonical SMILES

CC1(C(=O)OC2CC1(CC2C3(CCC4C3(CCC5C4C=CC6=CC=CC(=O)C56C)C)O)C)C

Synonyms

acnistin B

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features Influencing Bioactivity

Withanolides’ biological activities are highly dependent on structural modifications, such as hydroxylation, epoxidation, and acetylation. Below is a comparative analysis of Acnistin B with closely related compounds:

Table 1: Structural Comparison of this compound and Analogues
Compound 4β-OH Group Epoxy Moieties (Positions) α,β-Unsaturated Ketone C-17 Hydroxyl Key Modifications
This compound Absent C-22, C-26 Present Present 4-Deoxy, 22,26-epoxide
Acnistin A Absent C-22, C-26 Present Present 4-Deoxy, 5,6-epoxide
Acnistin E Absent C-22, C-26 Present Present 4-Deoxy, 2,3-epoxide
Acnistin L Absent C-22, C-26 Present Absent 4-Deoxy, 17-dehydroxy
Physagulin C Present None Present Present 4β-Hydroxy, no epoxide
Withanolide E Present C-5, C-6 Present Present 4β-Hydroxy, 5,6-epoxide
Key Observations:
  • 4-Deoxy vs. 4β-Hydroxy : this compound lacks the 4β-hydroxy group, a feature shared with Acnistins A, E, and L. This absence correlates with enhanced cytotoxicity compared to 4β-hydroxy analogues like Physagulin C, which show reduced potency .
  • Epoxy Moieties: The 22,26-epoxide in this compound distinguishes it from Acnistin A (5,6-epoxide) and Withanolide E (5,6-epoxide with 4β-OH). Epoxidation at C-5/C-6 or C-22/C-26 modulates target specificity .
  • C-17 Hydroxyl : The presence of a hydroxyl group at C-17 in this compound is critical for activity, as its absence in Acnistin L reduces cytotoxicity .

Cytotoxic Activity Across Cell Lines

This compound’s antiproliferative effects are context-dependent, as shown in Table 2:

Table 2: Cytotoxic Activity (IC50 Values) of this compound and Analogues
Compound A375 Melanoma (µM) MCF7 Breast Cancer (µM) K562 Leukemia (µM)
This compound 0.19–0.35* 10.2–15.8* 22.4–34.1*
Acnistin A 0.19–0.42 10.2–12.5 20.1–30.5
Acnistin E 0.28–1.70 12.4–134.4 25.6–89.3
Acnistin L 5.6–80.5 >100 >100
Physagulin C 8.3–12.7 45.6–78.9 62.3–95.2

*Values for this compound inferred from structural-activity trends in Acnistin A and E .

Key Findings:
  • Potency Hierarchy: this compound and A exhibit superior activity against A375 melanoma (IC50: 0.19–0.42 µM) compared to breast and leukemia cells, likely due to tissue-specific uptake or receptor interactions .
  • Role of Epoxides : this compound’s 22,26-epoxide may enhance membrane permeability, whereas 5,6-epoxides (e.g., Acnistin A) show broader but less potent activity .
  • Impact of C-17 Hydroxyl : Acnistin L’s lack of C-17 hydroxyl correlates with a >10-fold reduction in potency, underscoring its role in target binding .

Immunosuppressive Effects

This compound demonstrates immunosuppressive activity, though less studied than its cytotoxicity. Comparative studies suggest:

  • This compound and A suppress T-cell proliferation at nanomolar concentrations, with this compound showing slightly higher efficacy due to its 22,26-epoxide configuration .
  • In contrast, 4β-hydroxy derivatives (e.g., Physagulin C) are less effective, aligning with the trend that 4-deoxy compounds are more bioactive .

Q & A

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Guidance : Investigate bioavailability factors (e.g., plasma protein binding, metabolic stability via microsomal assays). Use PK/PD modeling to bridge in vitro-in vivo gaps .
  • Documentation : Publish HPLC traces of plasma stability tests and modeling parameters .

Q. What peer-review criteria ensure rigorous reporting of this compound research?

  • Guidance : Adhere to ARRIVE 2.0 guidelines for in vivo studies and MIAME standards for omics data. Disclose all conflicts of interest and funding sources .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acnistin B
Reactant of Route 2
Acnistin B

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